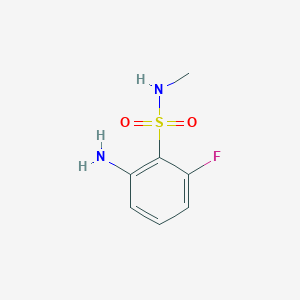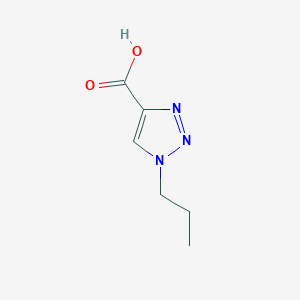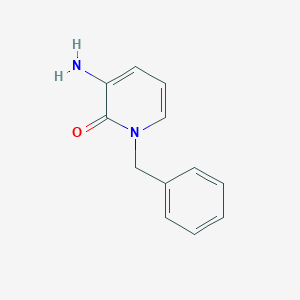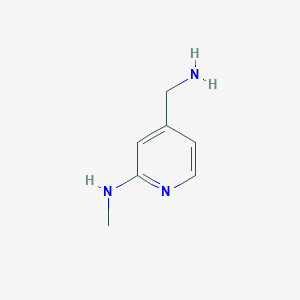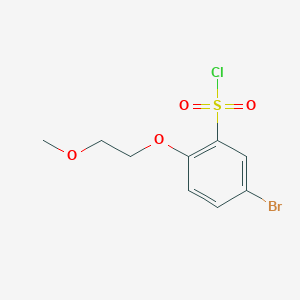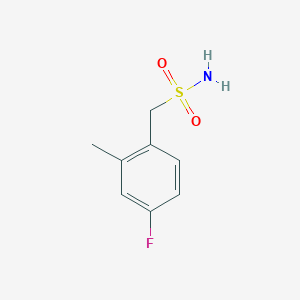![molecular formula C13H20N4 B1527446 5-[(4-Ciclopropilpiperazin-1-il)metil]piridin-2-amina CAS No. 1457441-68-7](/img/structure/B1527446.png)
5-[(4-Ciclopropilpiperazin-1-il)metil]piridin-2-amina
Descripción general
Descripción
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine is a chemical compound that has garnered significant interest in the research community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to a pyridine ring through a methyl bridge. Its molecular formula is C13H20N4, and it has a molecular weight of 232.33 g/mol .
Aplicaciones Científicas De Investigación
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-cyclopropylpiperazine. This can be achieved by reacting cyclopropylamine with piperazine under controlled conditions.
Attachment of the Methyl Group: The next step involves the introduction of a methyl group to the piperazine ring. This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step is the coupling of the methylated piperazine intermediate with 2-chloropyridine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
- 5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine
- 5-[(4-Phenylpiperazin-1-yl)methyl]pyridin-2-amine
Uniqueness
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine stands out due to its unique cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may influence its binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
IUPAC Name |
5-[(4-cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUDXLROUWZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



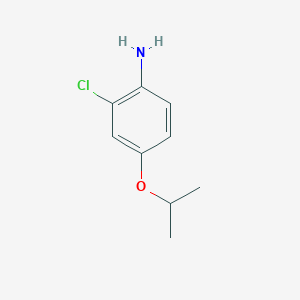

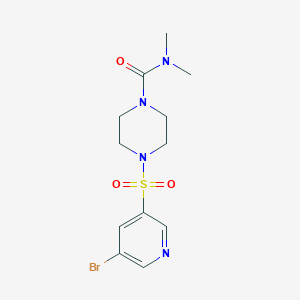
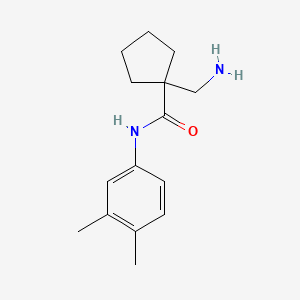
![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)

